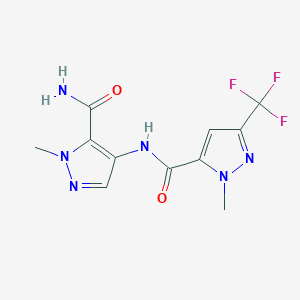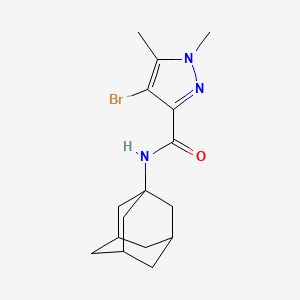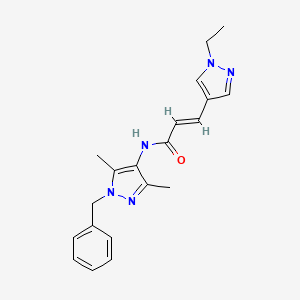![molecular formula C19H17BrN4O5 B14930336 N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated indole core and a nitrophenoxy acetohydrazide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by the introduction of the propyl group. The resulting intermediate is then reacted with a nitrophenoxy acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, potentially altering the compound’s properties.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce different functional groups, leading to a range of substituted derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: In industrial settings, the compound may be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The brominated indole core and nitrophenoxy acetohydrazide moiety may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propyl group and the nitrophenoxy acetohydrazide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
特性
分子式 |
C19H17BrN4O5 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC名 |
N-(5-bromo-2-hydroxy-1-propylindol-3-yl)imino-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H17BrN4O5/c1-2-9-23-14-8-7-12(20)10-13(14)18(19(23)26)22-21-17(25)11-29-16-6-4-3-5-15(16)24(27)28/h3-8,10,26H,2,9,11H2,1H3 |
InChIキー |
NRKXBNAWSNZUEX-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)




![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14930327.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930331.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
